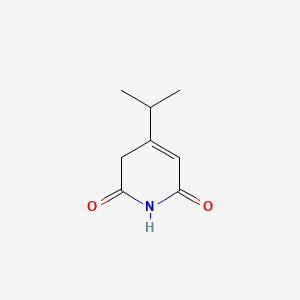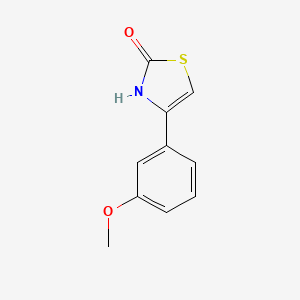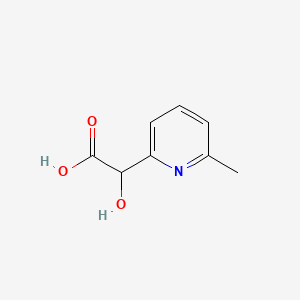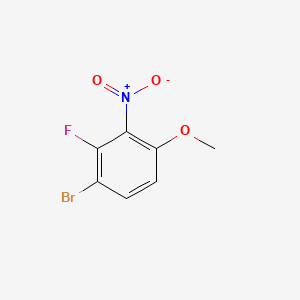
1-Bromo-2-fluoro-4-metoxi-3-nitrobenceno
Descripción general
Descripción
Aplicaciones Científicas De Investigación
GS-5745 se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas en diversas enfermedades. Algunas de las principales aplicaciones de investigación incluyen:
Tratamiento del Cáncer: GS-5745 ha mostrado promesa en el tratamiento de varios tipos de cáncer, incluido el cáncer gástrico, el cáncer de páncreas y el cáncer colorrectal. .
Enfermedades Inflamatorias: GS-5745 se ha investigado por su potencial en el tratamiento de enfermedades inflamatorias como la colitis ulcerosa y la enfermedad de Crohn. .
Enfermedades Fibróticas: GS-5745 también se ha estudiado por su potencial en el tratamiento de enfermedades fibróticas, donde la remodelación excesiva de la matriz extracelular conduce a fibrosis tisular
Mecanismo De Acción
GS-5745 ejerce sus efectos uniéndose específicamente a la metaloproteinasa de matriz 9, inhibiendo su actividad enzimática. La metaloproteinasa de matriz 9 participa en la degradación de la matriz extracelular, que es crucial para la invasión y metástasis tumoral. Al inhibir la metaloproteinasa de matriz 9, GS-5745 puede prevenir la descomposición de la matriz extracelular, reduciendo así el crecimiento y la metástasis tumoral .
Métodos De Preparación
La preparación de GS-5745 involucra tecnología de ADN recombinante. El gen que codifica el anticuerpo monoclonal se inserta en un vector de expresión adecuado, que luego se introduce en una línea celular huésped, como las células de ovario de hámster chino (CHO). Las células huésped se cultivan en condiciones específicas para producir el anticuerpo, que luego se purifica mediante técnicas como la cromatografía de afinidad de proteína A .
Análisis De Reacciones Químicas
GS-5745, al ser un anticuerpo monoclonal, no se somete a reacciones químicas típicas como las moléculas pequeñas. puede interactuar con su objetivo, la metaloproteinasa de matriz 9, a través de interacciones de unión. Esta unión inhibe la actividad enzimática de la metaloproteinasa de matriz 9, evitando que degrade la matriz extracelular .
Comparación Con Compuestos Similares
GS-5745 es único en su alta afinidad y selectividad por la metaloproteinasa de matriz 9. Otros compuestos similares incluyen:
Marimastat: Un inhibidor de metaloproteinasa de matriz de amplio espectro que se dirige a múltiples metaloproteinasa de matriz, incluida la metaloproteinasa de matriz 9. .
Batimastat: Otro inhibidor de metaloproteinasa de matriz de amplio espectro con limitaciones similares a marimastat
TIMP-1: El inhibidor tisular de metaloproteinasas 1 es un inhibidor endógeno de metaloproteinasas de matriz, incluida la metaloproteinasa de matriz 9. .
Propiedades
IUPAC Name |
1-bromo-2-fluoro-4-methoxy-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO3/c1-13-5-3-2-4(8)6(9)7(5)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJAOMRFFXQENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718324 | |
| Record name | 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352317-80-6, 1518996-49-0 | |
| Record name | 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352317-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GS-5745 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12296 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Bromo-2-fluoro-4-methoxy-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-fluoro-4-methoxy-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
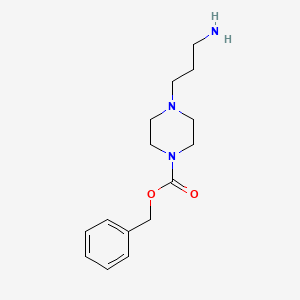
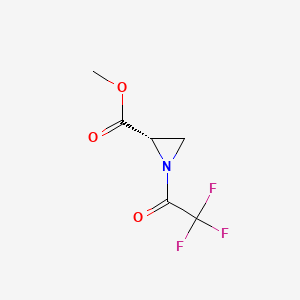
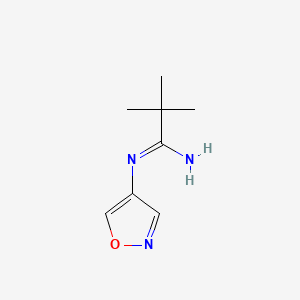

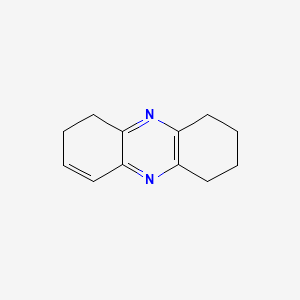
![Dimethylsilyloxy-[dimethylsilyloxy(methyl)silyl]oxy-methyl-phenylsilane](/img/structure/B571724.png)

![3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione](/img/structure/B571730.png)
![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)
